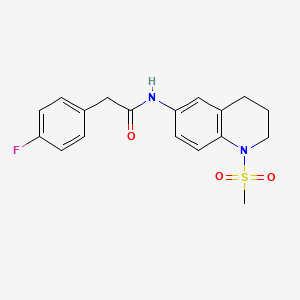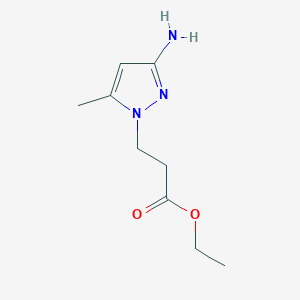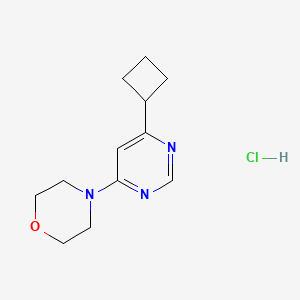
2-(4-fluorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as FMA, and it has been found to have a range of interesting properties that make it useful for a variety of applications.
Aplicaciones Científicas De Investigación
Material Science and Chemical Engineering
Quinoline derivatives have been explored for their structural aspects and properties, particularly in the formation of salts and inclusion compounds. Studies on similar compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, reveal their ability to form gels and crystalline structures with mineral acids. These structural characteristics suggest potential applications in designing novel material science frameworks and inclusion compounds with enhanced fluorescence emission, which could be pivotal for sensor technologies and photonic materials (Karmakar et al., 2007).
Medicinal Chemistry and Drug Design
The synthesis and study of sulfonamide derivatives, including those related to quinoline and acetamide structures, have demonstrated significant cytotoxic activities against various cancer cell lines. These findings suggest that derivatives of 2-(4-fluorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide could be explored for antitumor properties, offering a pathway for the development of new anticancer agents (Ghorab et al., 2015).
Moreover, compounds with similar quinoline and acetamide structures have been investigated for their antimalarial activities, showcasing potential as therapeutic agents against malaria. Theoretical and experimental analyses of these compounds highlight their promising antimalarial efficacy, which could guide the development of novel antimalarial drugs (Fahim & Ismael, 2021).
Biochemistry and Cellular Biology
The exploration of quinoline-based chemosensors for metal ion detection, particularly Zn2+, provides insights into biochemical applications. Similar compounds have shown remarkable sensitivity and selectivity for Zn2+ in biological and aqueous samples, which is crucial for monitoring essential metal ions in physiological and environmental contexts (Park et al., 2015).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-25(23,24)21-10-2-3-14-12-16(8-9-17(14)21)20-18(22)11-13-4-6-15(19)7-5-13/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMAJFBBBOILBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2676516.png)
![5-(2-Hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676517.png)

![1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2676521.png)

![1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2676524.png)


![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2676529.png)
![rac-(1S,5S)-6-azabicyclo[3.2.0]heptane](/img/structure/B2676531.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2676534.png)
